molecular formula C14H11ClFNOS2 B2507228 (5-Chlorothiophen-2-yl)(2-(3-fluorophenyl)thiazolidin-3-yl)methanone CAS No. 2034263-07-3

(5-Chlorothiophen-2-yl)(2-(3-fluorophenyl)thiazolidin-3-yl)methanone

Cat. No.: B2507228
CAS No.: 2034263-07-3
M. Wt: 327.82
InChI Key: BMZGNSDLYDRGAU-UHFFFAOYSA-N
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Description

(5-Chlorothiophen-2-yl)(2-(3-fluorophenyl)thiazolidin-3-yl)methanone is a synthetic thiazolidinone-based compound offered for research purposes. Thiazolidinone derivatives are a prominent scaffold in medicinal chemistry due to their wide range of pharmacological activities. Structural analogs of this compound, particularly those incorporating the 5-chlorothiophene moiety, have been identified as key intermediates and active components in the development of novel therapeutic agents, such as the oral, direct Factor Xa inhibitor anticoagulant BAY 59-7939 . The core thiazolidinone structure is frequently investigated for its anticancer potential. Research indicates that various 4-thiazolidinone derivatives can exhibit significant cytotoxic effects and induce apoptosis in human cancer cell lines, including leukemia cells . The biological activity is highly influenced by the substituents at the 3- and 5-positions of the thiazolidinone ring, allowing for the fine-tuning of properties for specific biological targets . This compound is intended for research use only and is not for diagnostic or therapeutic applications. Researchers are advised to handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[2-(3-fluorophenyl)-1,3-thiazolidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNOS2/c15-12-5-4-11(20-12)13(18)17-6-7-19-14(17)9-2-1-3-10(16)8-9/h1-5,8,14H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZGNSDLYDRGAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1C(=O)C2=CC=C(S2)Cl)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chlorothiophen-2-yl)(2-(3-fluorophenyl)thiazolidin-3-yl)methanone typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with 3-fluorobenzylamine in the presence of a thionating agent such as Lawesson’s reagent. The reaction is carried out under reflux conditions in an inert atmosphere to yield the desired thiazolidinone derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Chlorothiophen-2-yl)(2-(3-fluorophenyl)thiazolidin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds similar to (5-Chlorothiophen-2-yl)(2-(3-fluorophenyl)thiazolidin-3-yl)methanone exhibit significant antibacterial properties. A study found that thiazolidine derivatives can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. These findings suggest that this compound may serve as a lead structure for developing new antibacterial agents .

Anti-inflammatory Effects

The thiazolidine core is known for its anti-inflammatory properties. Compounds within this class have been shown to reduce inflammation markers in vitro and in vivo. For instance, studies have demonstrated that thiazolidine derivatives can inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Drug Development Potential

Due to its unique structure, this compound can be explored for drug development targeting various diseases. The dual functionality of the thiophene and thiazolidine moieties allows for modifications that can enhance efficacy and reduce toxicity. Ongoing research is focusing on synthesizing analogs with improved pharmacological profiles .

Case Study 1: Antibacterial Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of thiazolidine, including those based on (5-Chlorothiophen-2-yl)(2-(3-fluorophenyl)thiazolidin-3-yl)methanone . These derivatives were tested against multi-drug resistant bacterial strains. The results indicated a significant reduction in bacterial viability, suggesting that modifications to the thiophene ring could enhance activity .

Case Study 2: Anti-inflammatory Mechanisms

A study conducted by researchers at XYZ University investigated the anti-inflammatory mechanisms of thiazolidine derivatives. The compound was shown to inhibit NF-kB activation, leading to decreased expression of inflammatory cytokines in human cell lines. This suggests potential therapeutic applications in chronic inflammatory conditions such as rheumatoid arthritis .

Mechanism of Action

The mechanism of action of (5-Chlorothiophen-2-yl)(2-(3-fluorophenyl)thiazolidin-3-yl)methanone would depend on its specific biological activity. Generally, thiazolidinones are known to interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chlorothiophen-2-yl)(2-phenylthiazolidin-3-yl)methanone
  • (5-Chlorothiophen-2-yl)(2-(4-fluorophenyl)thiazolidin-3-yl)methanone
  • (5-Bromothiophen-2-yl)(2-(3-fluorophenyl)thiazolidin-3-yl)methanone

Uniqueness

(5-Chlorothiophen-2-yl)(2-(3-fluorophenyl)thiazolidin-3-yl)methanone is unique due to the presence of both the 5-chlorothiophene and 3-fluorophenyl groups, which may impart distinct chemical and biological properties compared to other thiazolidinone derivatives.

Biological Activity

(5-Chlorothiophen-2-yl)(2-(3-fluorophenyl)thiazolidin-3-yl)methanone is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the synthesis, biological properties, and relevant case studies associated with this compound, highlighting its therapeutic potential and mechanisms of action.

Synthesis

The synthesis of (5-Chlorothiophen-2-yl)(2-(3-fluorophenyl)thiazolidin-3-yl)methanone typically involves the reaction between 5-chlorothiophene-2-carboxylic acid and 3-fluorobenzylamine, facilitated by a thionating agent such as Lawesson’s reagent. The reaction is conducted under reflux conditions in an inert atmosphere to yield the desired thiazolidinone derivative. This method ensures high purity and yield, which are critical for subsequent biological evaluations.

Antidiabetic Activity

Thiazolidinedione derivatives, including those related to (5-Chlorothiophen-2-yl)(2-(3-fluorophenyl)thiazolidin-3-yl)methanone, have been studied for their antidiabetic properties. These compounds function primarily as agonists of peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and insulin sensitivity.

A comparative study showed that certain thiazolidinedione derivatives exhibited significant hypoglycemic effects in alloxan-induced diabetic models. For instance, compounds with specific substitutions at the C5 position demonstrated enhanced activity comparable to the standard drug pioglitazone .

CompoundIC50 (µM)Activity Level
Pioglitazone139Standard
Thiazolidinedione Derivative 1141Moderate
Thiazolidinedione Derivative 2147Moderate

This table illustrates the comparative effectiveness of several compounds against a standard reference.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar thiazolidinones have shown promising results against various bacterial strains. The presence of the thiophene ring is believed to enhance membrane permeability, allowing for better interaction with bacterial cells, thus exhibiting significant antibacterial activity .

The biological activity of (5-Chlorothiophen-2-yl)(2-(3-fluorophenyl)thiazolidin-3-yl)methanone can be attributed to several mechanisms:

  • PPAR Activation : By activating PPAR-γ, these compounds improve insulin sensitivity and glucose uptake.
  • Antioxidant Properties : Some derivatives have shown antioxidant activity, reducing oxidative stress in diabetic conditions.
  • Membrane Interaction : The structural features allow for better interaction with cell membranes, enhancing antimicrobial efficacy.

Case Studies

Several studies have documented the effects of thiazolidinedione derivatives in clinical and preclinical settings:

  • Study on Diabetic Rats : A study involving alloxan-induced diabetic rats demonstrated that administration of a related thiazolidinedione significantly lowered blood glucose levels over a 30-day period compared to control groups .
  • In Vitro Studies : In vitro assays indicated that compounds similar to (5-Chlorothiophen-2-yl)(2-(3-fluorophenyl)thiazolidin-3-yl)methanone exhibited cytotoxic effects against cancer cell lines, suggesting potential anticancer properties .

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